(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) moiety) from boron to a transition metal catalyst, typically palladium . This forms a new metal-carbon bond, enabling the coupling of the (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) group with other molecules .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds . These could potentially affect a wide range of biochemical pathways, depending on the nature of the other molecules involved in the coupling reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling, the primary result is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by the choice of solvent, the temperature, and the pH of the reaction environment . Additionally, the presence of water can lead to the hydrolysis of boronic acids, potentially affecting the stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-formylphenylboronic acid with 4-ethylpiperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
- (3-Chloro-4-((4-ethylpiperidin-1-yl)methyl)phenyl)boronic acid
- (3-Chloro-4-((4-ethylpiperazin-1-yl)ethyl)phenyl)boronic acid
Uniqueness
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylpiperazine moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)9-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYBHGCTFMYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163310 | |
Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-25-8 | |
Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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